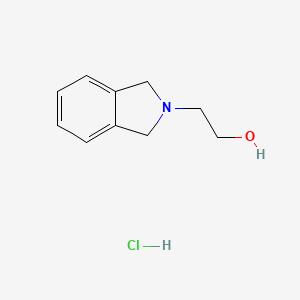
2-(2,3-二氢-1H-异吲哚-2-基)乙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of isoindoline, a bicyclic structure that contains a nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
科学研究应用
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is the MT2 receptor , a subtype of the melatonin receptor . This receptor plays a crucial role in maintaining circadian rhythms and sleep-wake cycles.
Mode of Action
The compound exhibits high binding affinity for the MT2 receptor . It behaves as an MT2 antagonist , meaning it blocks the action of melatonin at this receptor . This can lead to changes in the regulation of sleep-wake cycles and other circadian rhythms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of isoindoline derivatives with ethylene oxide or similar reagents. One common method includes the following steps:
Starting Material: Isoindoline is used as the starting material.
Reaction with Ethylene Oxide: Isoindoline reacts with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Intermediate: The reaction forms an intermediate compound, which is then hydrolyzed to produce 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反应分析
Types of Reactions
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted isoindoline derivatives.
相似化合物的比较
Similar Compounds
- 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
- 2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
属性
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-6-5-11-7-9-3-1-2-4-10(9)8-11;/h1-4,12H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWJZPEGLDGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














